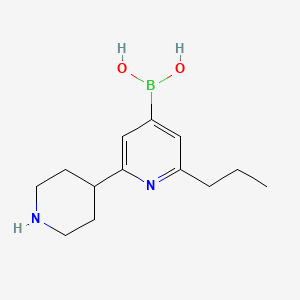
(1r,4r)-4-(But-3-ynamido)cyclohexanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1r,4r)-4-(But-3-ynamido)cyclohexanecarboxylic acid is a synthetic organic compound characterized by its unique structural features. This compound contains a cyclohexane ring substituted with a but-3-ynamido group and a carboxylic acid group. The stereochemistry of the compound is specified by the (1r,4r) configuration, indicating the relative positions of the substituents on the cyclohexane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1r,4r)-4-(But-3-ynamido)cyclohexanecarboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the But-3-ynamido Group: The but-3-ynamido group can be introduced through a nucleophilic substitution reaction using an appropriate amine and an alkyne.
Carboxylation: The carboxylic acid group can be introduced through carboxylation of an intermediate compound using carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization techniques.
Análisis De Reacciones Químicas
Types of Reactions
(1r,4r)-4-(But-3-ynamido)cyclohexanecarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amido group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Ketones, aldehydes, or carboxylic acids.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(1r,4r)-4-(But-3-ynamido)cyclohexanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of (1r,4r)-4-(But-3-ynamido)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
(1r,4r)-4-(But-3-ynamido)cyclohexanecarboxamide: Similar structure but with an amide group instead of a carboxylic acid.
(1r,4r)-4-(But-3-ynamido)cyclohexanol: Similar structure but with an alcohol group instead of a carboxylic acid.
Uniqueness
(1r,4r)-4-(But-3-ynamido)cyclohexanecarboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H15NO3 |
|---|---|
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
4-(but-3-ynoylamino)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H15NO3/c1-2-3-10(13)12-9-6-4-8(5-7-9)11(14)15/h1,8-9H,3-7H2,(H,12,13)(H,14,15) |
Clave InChI |
VZBPLBVOPJZORJ-UHFFFAOYSA-N |
SMILES canónico |
C#CCC(=O)NC1CCC(CC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,3-Bis(4-methoxyphenyl)-5,6-diphenylthieno[3,2-b]furan](/img/structure/B14076689.png)











